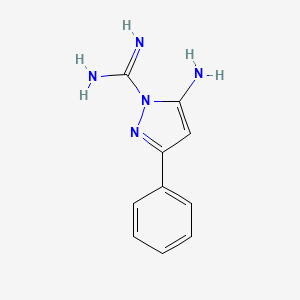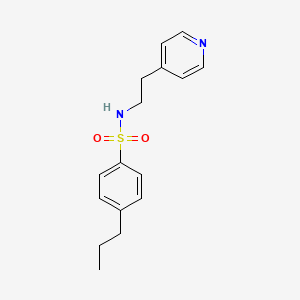![molecular formula C13H20N2O3S2 B5569345 (4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)
(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazole and oxazepane derivatives often involves multi-step reactions, utilizing specific reactants and conditions to achieve the desired structural complexity. For example, the synthesis of 1,2,5-trithiepan-4,6-dicarboxylates from 1,2,3-thiadiazole derivatives involves an unusual reduction and ring enlargement with sulfur addition, leading to a mixture of cis/trans isomers (Miyawaki et al., 2004).
Molecular Structure Analysis
The structure of related compounds often features intricate molecular arrangements, with various functional groups contributing to their reactivity and physical properties. For instance, the crystal structure of certain compounds demonstrates an octahedral geometry around the central atom, influenced by the surrounding ligands and solvent molecules (Arumugam et al., 2011).
Chemical Reactions and Properties
Thiazole and oxazepane derivatives undergo a range of chemical reactions, including reductions, cyclocondensations, and interactions with various reagents. These reactions often result in the formation of new rings, functional groups, or molecular configurations, as seen in the transformation of 1,2,3-thiadiazole derivatives to 1,2,5-trithiepanes (Miyawaki et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. For example, the solvate structures and hydrogen bonding patterns significantly impact the crystalline arrangement and stability of these compounds (Arumugam et al., 2011).
Chemical Properties Analysis
The chemical behavior of thiazole and oxazepane derivatives, including reactivity towards various reagents and conditions, defines their application in synthetic chemistry. The presence of electron-withdrawing or donating groups, heteroatoms, and other structural features modulate their chemical properties, enabling a wide range of synthetic applications (Miyawaki et al., 2004).
科学的研究の応用
Catalytic Applications
- Oxidation of Alcohols and Hydrocarbons : The interaction of ligands with Mo-Y in ethanol leads to catalysts that can efficiently oxidize primary alcohols and hydrocarbons, demonstrating the compound's potential in catalytic oxidation processes (Ghorbanloo & Maleki Alamooti, 2017).
Synthesis and Chemical Reactions
- Ring Enlargement Reactions : Ethyl 1,2,3-thiadiazole-4-carboxylate, when reacted with samarium and iodine in methanol, undergoes ring enlargement, highlighting the compound's reactivity and potential in organic synthesis (Miyawaki, Suzuki, & Morikawa, 2004).
- Antimicrobial Synthesis : Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been synthesized and shows moderate antimicrobial activity, indicating potential pharmaceutical applications (Sah, Bidawat, Seth, & Gharu, 2014).
Photoreaction and Photochromic Performance
- Photochromic Properties : Dithiazolylethenes with pyridyl and N-methylpyridinium groups show color changes upon irradiation with light, suggesting applications in photochromic materials and optical sensing (Irie & Takami, 2007).
Enantioselective Synthesis
- Stereochemical Control in Synthesis : Studies on stereoselective enzymatic acylation and hydrolysis/methanolysis of various thiazol-2-yl-methanols show high enantiomeric enrichment, indicating its use in producing optically pure compounds (Pop, Lassalas, Bencze, Toșa, Nagy, Irimie, & Hoarau, 2012).
Molecular Aggregation Studies
- Aggregation Effects in Organic Solvents : Spectroscopic studies reveal that the aggregation of certain compounds is influenced by the structure of substituent groups and solvent effects, which is crucial for understanding molecular interactions in different environments (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
特性
IUPAC Name |
2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-2-19-13-14-11(9-20-13)5-12(17)15-3-4-18-8-10(6-15)7-16/h9-10,16H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMNNLNMXIGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CS1)CC(=O)N2CCOCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)
![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)

![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)
![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)

![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)
![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)
![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)